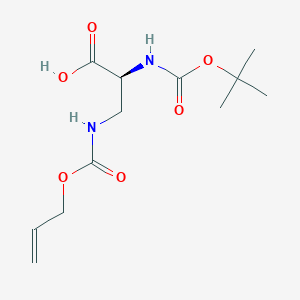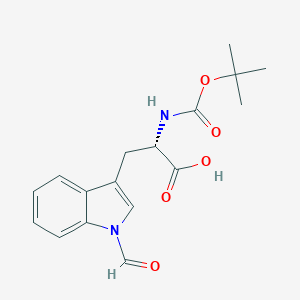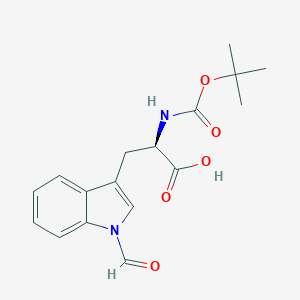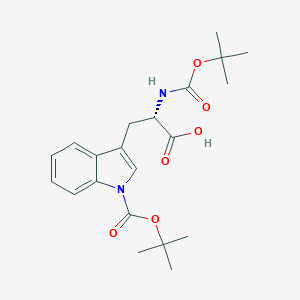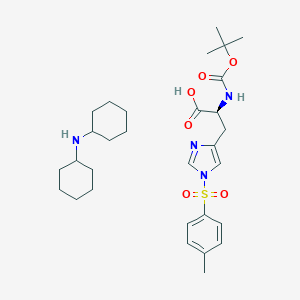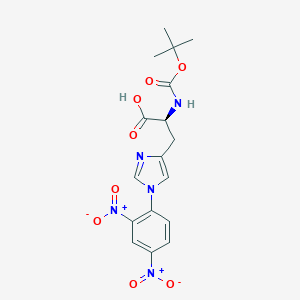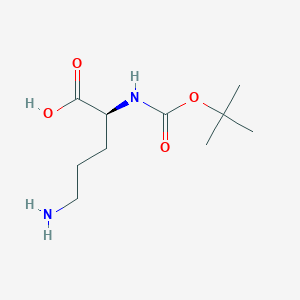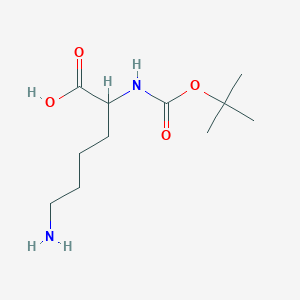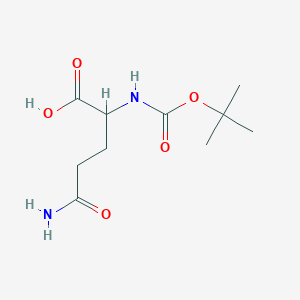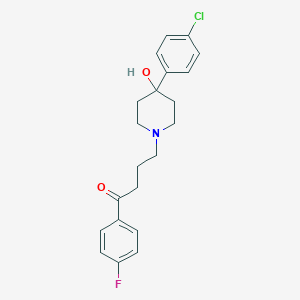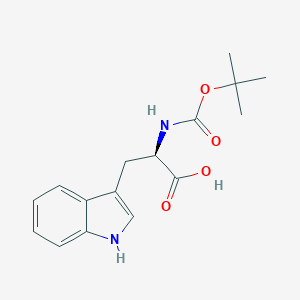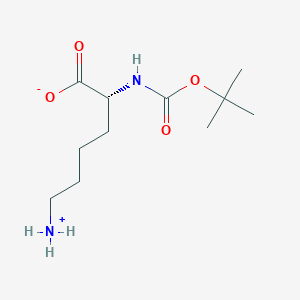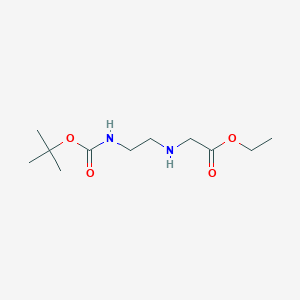
乙基 2-((2-((叔丁氧羰基)氨基)乙基)氨基)乙酸酯
概述
描述
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is an organic compound widely used in scientific research, particularly in the fields of life sciences and organic chemistry. It is a derivative of glycine and is often utilized for its unique properties in various chemical reactions and biological applications .
科学研究应用
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate has a wide range of applications in scientific research:
作用机制
Target of Action
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate, also known as N-[2-(tert-Butoxycarbonylamino)ethyl]glycine Ethyl Ester, is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, glycine both stimulates and inhibits cells in the brain and central nervous system, affecting cognition, mood, appetite and digestion, immune function, pain perception, and sleep .
Mode of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances .
Biochemical Pathways
Glycine participates in several essential physiological processes, including protein synthesis, cell growth and proliferation, and neurotransmission .
Result of Action
For instance, glycine can modulate neuronal activity in the central nervous system, influence metabolic regulation, and participate in the body’s antioxidant defense system .
生化分析
Biochemical Properties
The amino group in Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This suggests that it could interact with a variety of enzymes, proteins, and other biomolecules, potentially influencing their function or activity .
Cellular Effects
As a derivative of glycine, it may influence cell function by participating in biochemical reactions involving glycine .
Molecular Mechanism
It is known that the compound contains an amino group that is reactive with various functional groups , suggesting that it could participate in a variety of biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with tert-butoxycarbonyl (Boc)-protected ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction conditions usually involve maintaining the reaction mixture at a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate may involve continuous flow processes to enhance efficiency and scalability. These methods often employ advanced techniques such as microreactor systems, which allow for precise control over reaction parameters and improved safety .
化学反应分析
Types of Reactions
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an alkyl halide can yield an alkylated amine derivative.
Deprotection: The primary product is the free amine, which can be further utilized in various synthetic applications.
相似化合物的比较
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)acetate: A similar compound with a single Boc-protected amine group.
tert-Butyl (2-aminoethyl) (2-((tert-butoxycarbonyl)amino)ethyl)carbamate: Another derivative with similar protective groups and functional properties.
Uniqueness
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is unique due to its dual Boc-protected amine groups, which provide greater versatility in synthetic applications. This dual protection allows for more complex and selective reactions compared to compounds with a single Boc group .
属性
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4/h12H,5-8H2,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFXXOLKYIPCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401879 | |
| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72648-80-7 | |
| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


